molecular formula C17H20N4O5S B2368992 4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2180010-30-2

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2368992
CAS No.: 2180010-30-2
M. Wt: 392.43
InChI Key: NOGXTKUKFRLHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a morpholinosulfonyl group and a pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the morpholinosulfonyl group and the pyrimidinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidinyl moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition and protein binding studies.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors or proteins, modulating their function and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: shares similarities with other sulfonyl-containing benzamides and pyrimidinyl derivatives.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications, offering advantages over other similar compounds in terms of versatility and potential efficacy.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-16(18-7-9-20-8-1-6-19-17(20)23)14-2-4-15(5-3-14)27(24,25)21-10-12-26-13-11-21/h1-6,8H,7,9-13H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGXTKUKFRLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.